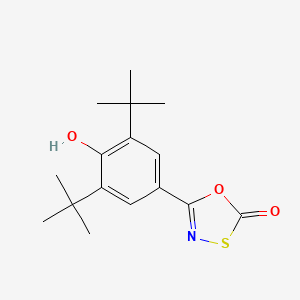
tert-Butyl (S)-2-(5-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-2-(5-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a combination of several functional groups, including a boronate ester, an imidazole ring, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(5-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multi-step organic synthesis. The key steps may include:
Formation of the boronate ester: This can be achieved by reacting a suitable naphthalene derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.
Imidazole ring formation: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Pyrrolidine ring attachment: The final step may involve coupling the imidazole derivative with a pyrrolidine carboxylate ester under suitable conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalyst selection: Choosing the most efficient catalyst for each step.
Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.
Purification techniques: Employing methods like chromatography and recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
tert-Butyl (S)-2-(5-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the boronate ester and imidazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, sodium periodate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted naphthalene or imidazole derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Potential use in the development of bioactive molecules and probes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of tert-Butyl (S)-2-(5-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate depends on its specific application
Binding to enzymes or receptors: Modulating their activity.
Participating in catalytic cycles: As a ligand or intermediate.
Forming complexes: With metal ions or other molecules.
類似化合物との比較
Similar Compounds
Boronate esters: Similar compounds with boronate ester groups.
Imidazole derivatives: Compounds with imidazole rings.
Pyrrolidine derivatives: Compounds with pyrrolidine rings.
Uniqueness
tert-Butyl (S)-2-(5-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
1228552-26-8 |
|---|---|
分子式 |
C28H36BN3O4 |
分子量 |
489.4 g/mol |
IUPAC名 |
tert-butyl (2S)-2-[5-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C28H36BN3O4/c1-26(2,3)34-25(33)32-14-8-9-23(32)24-30-17-22(31-24)20-11-10-19-16-21(13-12-18(19)15-20)29-35-27(4,5)28(6,7)36-29/h10-13,15-17,23H,8-9,14H2,1-7H3,(H,30,31)/t23-/m0/s1 |
InChIキー |
VWAQCEPCUFNTGD-QHCPKHFHSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C4=CN=C(N4)[C@@H]5CCCN5C(=O)OC(C)(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C4=CN=C(N4)C5CCCN5C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3,4-Bis(methyloxy)phenyl]-4-methyl-3-oxopentanenitrile](/img/structure/B8636014.png)




![2,3,5,6,7,7a-Hexahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B8636052.png)








